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molecular formula C14H9N3O2 B8604072 2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione CAS No. 97677-78-6

2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione

Cat. No. B8604072
M. Wt: 251.24 g/mol
InChI Key: IWQGQMSNBHBREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537892

Procedure details

5H-Indeno[1,2-b]pyridine-5-one (4.0 g, 22 mmol) was mixed with potassium cyanide (1.6 g, 24 mmol) and ammonium carbonate (5.3 g, 55 mmol) in 90% ethanol (75 mL) in a pressure reactor and heated at 105° C. for 40 hr. The mixture was poured into 300 mL of water, acidified with conc. HCl (pH 1), and filtered. The filtrate was neutralized and the solid which formed collected by filtration, washed with water, and dried to yield 4.5 g. This solid was crystallized from ethyl acetate to yield 3.2 g of product. (This material was no longer soluble in ethyl acetate after the first crystallization). m/e30 . 251.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7](=O)[C:8]3[C:13]([C:2]=12)=[CH:12][CH:11]=[CH:10][CH:9]=3.[C-]#N.[K+].[C:18](=[O:21])([O-])[O-].[NH4+:22].[NH4+:23].Cl.[CH2:25]([OH:27])C>O>[NH:22]1[C:25](=[O:27])[C:7]2([C:3]3[C:2](=[N:1][CH:6]=[CH:5][CH:4]=3)[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)[NH:23][C:18]1=[O:21] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid which formed
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 4.5 g
CUSTOM
Type
CUSTOM
Details
This solid was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1C(NC2(C1=O)C1=CC=CC=C1C1=NC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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